molecular formula C11H9NO2 B11906896 1-Methylisoquinoline-6-carboxylic acid

1-Methylisoquinoline-6-carboxylic acid

Cat. No.: B11906896
M. Wt: 187.19 g/mol
InChI Key: SRTKJBZPSHGCLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Isoquinoline (B145761) Carboxylic Acids as Research Scaffolds

Isoquinoline carboxylic acids are valuable scaffolds in medicinal chemistry and materials science. wisdomlib.orgamerigoscientific.com The presence of the carboxylic acid group provides a handle for various chemical transformations, allowing for the synthesis of a wide array of derivatives such as esters, amides, and other functional groups. orgsyn.org This versatility makes them key intermediates in the development of new therapeutic agents and functional materials. chemicalbook.com For instance, isoquinoline derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. wisdomlib.orgamerigoscientific.com

Overview of Substituted Isoquinoline Derivatives in Chemical Research

The isoquinoline core can be substituted at various positions, leading to a vast library of compounds with diverse properties. nih.gov The nature and position of these substituents profoundly influence the biological activity and physical characteristics of the resulting molecules. mdpi.com For example, the introduction of different functional groups can modulate a compound's solubility, lipophilicity, and ability to interact with biological targets. Research has explored the synthesis and properties of isoquinolines with substituents at the C-1, C-3, and C-4 positions, as well as on the nitrogen atom. nih.gov These modifications are crucial in the design of compounds with specific pharmacological profiles. google.com

Contextualization of the 1-Methylisoquinoline-6-carboxylic Acid Motif

The 1-methylisoquinoline-6-carboxylic acid motif combines the features of a substituted isoquinoline with a carboxylic acid functionality. The methyl group at the 1-position can influence the steric and electronic properties of the molecule, potentially affecting its binding to biological targets. The carboxylic acid at the 6-position, as mentioned, serves as a crucial point for chemical modification. This particular arrangement of substituents makes 1-methylisoquinoline-6-carboxylic acid a promising building block for combinatorial chemistry and the development of new compounds with tailored properties.

Historical Development and Early Research in Isoquinoline Synthesis

The history of isoquinoline chemistry dates back to 1885 when isoquinoline was first isolated from coal tar. wikipedia.org Since then, numerous methods have been developed for the synthesis of the isoquinoline nucleus and its derivatives. wikipedia.org Several classic named reactions have been instrumental in this field:

Bischler-Napieralski Reaction: Discovered in 1893, this reaction involves the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines. wikipedia.orgnrochemistry.comwikipedia.org It is particularly effective for arenes with electron-donating groups. organic-chemistry.org

Pomeranz-Fritsch Reaction: Also reported in 1893, this method involves the acid-catalyzed cyclization of benzalaminoacetals to yield isoquinolines. organicreactions.orgdrugfuture.comwikipedia.org It offers a route to isoquinolines with substitution patterns that may be difficult to achieve through other methods. organicreactions.org

Pictet-Spengler Reaction: First described in 1911, this reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. nih.govwikipedia.orgquimicaorganica.org It is considered a special case of the Mannich reaction. wikipedia.org

These foundational synthetic strategies, along with more modern methods, have enabled chemists to access a wide range of isoquinoline derivatives for further study and application. nih.govharvard.edu

Data Tables

Table 1: Physicochemical Properties of Selected Isoquinoline Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Methylisoquinoline (B155361)1721-93-3C₁₀H₉N143.19
Isoquinoline-1-carboxylic acid486-73-7C₁₀H₇NO₂173.17
1-Methylisoquinoline-6-carboxylic acid858646-61-4C₁₁H₉NO₂187.19
Methyl isoquinoline-1-carboxylate27104-72-9C₁₁H₉NO₂187.19
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acidNot AvailableC₁₁H₁₃NO₂191.23
6-Methoxyisoquinoline-1-carboxylic acid1179148-81-2C₁₁H₉NO₃203.19
1-Methylisoquinoline-6-carbaldehyde1416713-19-3C₁₁H₉NO171.20

Data sourced from various chemical databases and supplier information. sigmaaldrich.comchemsynthesis.comsigmaaldrich.combldpharm.comnih.govsigmaaldrich.combldpharm.combldpharm.com

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1-methylisoquinoline-6-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-10-3-2-9(11(13)14)6-8(10)4-5-12-7/h2-6H,1H3,(H,13,14)

InChI Key

SRTKJBZPSHGCLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=CC(=C2)C(=O)O

Origin of Product

United States

Chemical Reactivity and Transformations of 1 Methylisoquinoline 6 Carboxylic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives.

Derivatization to Esters, Amides, and Acid Chlorides

The carboxylic acid moiety of 1-methylisoquinoline-6-carboxylic acid can be readily converted into esters, amides, and acid chlorides through established synthetic protocols.

Esters: Esterification, such as the Fischer esterification, involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or the water generated during the reaction is removed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org

Amides: The formation of amides from carboxylic acids requires the activation of the carboxylic acid group. A common method involves the use of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgyoutube.com This reagent facilitates the formation of an amide bond by making the hydroxyl group a better leaving group, which is then displaced by an amine. libretexts.org Direct reaction between a carboxylic acid and an amine is generally difficult as the basic amine tends to deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate. libretexts.orgyoutube.comkhanacademy.org Another approach is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride. nih.gov

Acid Chlorides: Carboxylic acids can be converted to the corresponding acid chlorides by treatment with reagents like thionyl chloride (SOCl₂). libretexts.orglibretexts.org The reaction proceeds by converting the hydroxyl group into an acyl chlorosulfite, which is a much better leaving group and is subsequently displaced by a chloride ion. libretexts.org

Decarboxylation Processes, Including Oxidative Variants

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide.

Simple Decarboxylation: While simple carboxylic acids are generally difficult to decarboxylate, the reaction is facilitated in specific cases, such as with β-keto acids or malonic acids, upon heating. masterorganicchemistry.com The decarboxylation of simple aromatic carboxylic acids is more challenging and often requires a catalyst. afinitica.com Copper-catalyzed protodecarboxylation has been shown to be effective for a range of aromatic carboxylic acids, including those with electron-withdrawing or electron-donating groups. afinitica.com

Oxidative Decarboxylation: This process involves both oxidation and decarboxylation. wikipedia.org It can lead to the formation of various products, including aldehydes and ketones. nih.govacs.org Photocatalytic methods using cerium halides as catalysts have been developed for the selective oxidative decarboxylation of carboxylic acids to aldehydes/ketones or peroxides, with the product selectivity being tunable by the choice of base. nih.govacs.org Other methods may employ stoichiometric oxidants like lead tetraacetate or potassium persulfate. nih.gov

Formation of Anhydrides and Other Carboxylic Acid Derivatives

Anhydrides: Symmetrical carboxylic anhydrides can be synthesized by the dehydration of two molecules of a carboxylic acid, often with heating. libretexts.orgwikipedia.orgyoutube.com A more common laboratory method involves the reaction of a carboxylic acid or its salt with an acid chloride. masterorganicchemistry.comnih.govmasterorganicchemistry.com Anhydrides can also be prepared by reacting a carboxylic acid with reagents like oxalyl chloride or thionyl chloride. nih.gov These anhydrides are important acylating agents in organic synthesis. wikipedia.orgnih.govlibretexts.org

Reactivity of the Isoquinoline (B145761) Nitrogen Atom (e.g., N-oxidation)

The nitrogen atom in the isoquinoline ring is a site of reactivity, particularly for N-oxidation.

N-oxidation: The nitrogen atom of the isoquinoline ring can be oxidized to form an isoquinoline N-oxide. This transformation is typically achieved by treating the isoquinoline with an oxidizing agent. nih.gov Isoquinoline N-oxides are valuable intermediates in medicinal chemistry and can be used to synthesize various isoquinoline derivatives. nih.govsigmaaldrich.com While direct N-oxidation is a straightforward strategy, it can sometimes be complicated by the undesired oxidation of other functional groups on the molecule. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core

The isoquinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions.

Regioselective Nitration and Sulfonation Studies

Nitration: Electrophilic nitration of the isoquinoline ring system typically occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom. youtube.comyoutube.com Under standard nitrating conditions (a mixture of nitric acid and sulfuric acid), substitution preferentially occurs at the C5 and C8 positions. stackexchange.comquimicaorganica.org This is because the reaction proceeds through the N-protonated heterocycle, and attack at these positions leads to more stable carbocation intermediates. stackexchange.comquimicaorganica.org Nucleophilic nitration of isoquinoline, a less common process, has been shown to occur adjacent to the ring nitrogen. dtic.mil

The following table summarizes the reactivity of 1-Methylisoquinoline-6-carboxylic acid at its different functional sites.

Functional Group/SiteReaction TypeReagents/ConditionsProducts
Carboxylic Acid EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄) masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukEsters
Amide FormationAmine, Coupling Agent (e.g., DCC) libretexts.orgyoutube.comAmides
Acid Chloride FormationThionyl Chloride (SOCl₂) libretexts.orglibretexts.orgAcid Chlorides
DecarboxylationHeat, Catalyst (e.g., Copper) afinitica.com1-Methylisoquinoline (B155361)
Oxidative DecarboxylationOxidant (e.g., Pb(OAc)₄), Photocatalyst nih.govAldehydes, Ketones
Anhydride FormationAcid Chloride, Base nih.govmasterorganicchemistry.comAnhydrides
Isoquinoline Nitrogen N-oxidationOxidizing Agent nih.gov1-Methylisoquinoline-6-carboxylic acid N-oxide
Isoquinoline Core Electrophilic NitrationHNO₃, H₂SO₄ stackexchange.comquimicaorganica.org5-Nitro and 8-Nitro derivatives

Halogenation Reactions and Their Influence on Reactivity

Halogenation of 1-methylisoquinoline-6-carboxylic acid can be achieved through distinct pathways, targeting either the carboxylic acid functional group or the aromatic ring system. The choice of method dictates the final product and subsequent chemical reactivity.

One significant method is the Hunsdiecker reaction , a decarboxylative halogenation process. wikipedia.orgbyjus.com In this reaction, the silver salt of 1-methylisoquinoline-6-carboxylic acid reacts with a halogen, such as bromine, to yield a 6-halo-1-methylisoquinoline. wikipedia.org The reaction proceeds through a radical mechanism, involving the formation of an acyl hypohalite intermediate which then undergoes decarboxylation (loss of CO₂) and subsequent halogenation. wikipedia.orgbyjus.com This method is particularly useful for introducing a halogen atom at the C-6 position by replacing the carboxylic acid group, a transformation that significantly alters the electronic properties of the carbocyclic ring. Aromatic acids, especially those with electron-withdrawing groups, are suitable substrates for this reaction. alfa-chemistry.com

Alternatively, direct halogenation of the aromatic nucleus can be accomplished via electrophilic aromatic substitution . The isoquinoline ring system consists of a more electron-rich carbocyclic (benzene) ring and an electron-deficient pyridinoid ring. quimicaorganica.orgyoutube.com Consequently, electrophilic attack preferentially occurs on the carbocyclic ring, primarily at positions C-5 and C-8, which are the most activated sites. quimicaorganica.org In the case of 1-methylisoquinoline-6-carboxylic acid, the outcome of electrophilic halogenation is directed by the combined influence of the 1-methyl group (activating), the 6-carboxylic acid group (deactivating and meta-directing), and the ring nitrogen (deactivating). The reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to generate a highly electrophilic halogen species. wikipedia.org The substitution is anticipated to occur at the C-5 or C-8 position.

The introduction of a halogen atom, either via decarboxylation or direct substitution, modifies the molecule's reactivity. A halogen at the C-6 position acts as a useful leaving group for subsequent nucleophilic substitution reactions and serves as a handle for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Table 1: Halogenation Reactions of 1-Methylisoquinoline-6-carboxylic Acid
Reaction TypeReagentsTarget SitePrimary ProductReference
Decarboxylative Halogenation (Hunsdiecker Reaction)1. AgNO₃ 2. Br₂ in CCl₄Carboxylic Acid (C-6)6-Bromo-1-methylisoquinoline wikipedia.orgalfa-chemistry.com
Electrophilic Aromatic HalogenationBr₂, FeCl₃Carbocyclic Ring (C-5 or C-8)5-Bromo- or 8-Bromo-1-methylisoquinoline-6-carboxylic acid quimicaorganica.orgwikipedia.org

Reduction and Oxidation Reactions of the Heterocyclic System

Hydrogenation of the Isoquinoline Ring

The reduction of the isoquinoline nucleus in 1-methylisoquinoline-6-carboxylic acid typically involves catalytic hydrogenation to yield the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. This transformation saturates the heterocyclic portion of the molecule while leaving the carbocyclic ring and its substituents intact under controlled conditions. The hydrogenation of isoquinolines can be challenging due to the stability of the aromatic system and the potential for catalyst poisoning by the nitrogen atom. acs.org

Several catalytic systems have been developed for this purpose. A copper-catalyzed transfer hydrogenation using an oxazaborolidine–BH₃ complex has proven to be a general and efficient method for reducing a wide range of substituted isoquinolines under mild conditions. acs.org Another approach involves a cobalt-amido cooperative catalyst that utilizes ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the hydrogen source for transfer hydrogenation at room temperature. nih.gov This cobalt-based system can achieve partial reduction to a 1,2-dihydroisoquinoline (B1215523) or, with additional reductant, full reduction to the tetrahydroisoquinoline. nih.gov These methods provide access to the saturated heterocyclic core, which is a common scaffold in many biologically active compounds.

Table 2: Catalytic Systems for Hydrogenation of the Isoquinoline Ring
Catalyst SystemHydrogen SourceProductKey FeaturesReference
Copper(II) triflate / Oxazaborolidine complexBH₃·THF1,2,3,4-Tetrahydroisoquinoline derivativeMild reaction conditions, broad substrate scope. acs.org acs.org
Cobalt-amido complexAmmonia borane (H₃N·BH₃)1,2-Dihydroisoquinoline or 1,2,3,4-Tetrahydroisoquinoline derivativeChemoselective and can be controlled for partial or full reduction. nih.gov nih.gov
Granular Cobalt CatalystH₂ gas1,2,3,4-Tetrahydroisoquinoline derivativeHeterogeneous catalyst system. thieme-connect.com thieme-connect.com

Oxidative Transformations of the Isoquinoline Nucleus

The oxidation of 1-methylisoquinoline-6-carboxylic acid can lead to several different products depending on the nature of the oxidizing agent and the reaction conditions. The primary sites for oxidation are the heterocyclic nitrogen atom, the C-1 methyl group, and the aromatic ring system itself.

A mild and common transformation is the N-oxidation of the isoquinoline nitrogen. Using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), the nitrogen atom can be selectively oxidized to form 1-methylisoquinoline-6-carboxylic acid N-oxide. thieme-connect.de This transformation alters the electronic properties of the heterocyclic ring, making it more susceptible to certain types of nucleophilic attack. The synthesis of isoquinoline N-oxides can also be achieved through various cyclization strategies starting from acyclic precursors. researchgate.netacs.org

The C-1 methyl group is susceptible to oxidation due to its benzylic position. Treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under controlled conditions can oxidize the methyl group to a carboxylic acid. libretexts.org This would convert 1-methylisoquinoline-6-carboxylic acid into isoquinoline-1,6-dicarboxylic acid. This reaction proceeds because the benzylic position is activated towards oxidation, provided it has at least one hydrogen atom. libretexts.org

Under harsh oxidative conditions, such as with hot, concentrated potassium permanganate, the entire isoquinoline ring system undergoes oxidative cleavage . libretexts.orgyoutube.com This destructive oxidation breaks the carbon-carbon bonds of the aromatic rings. For an unsubstituted isoquinoline, this process yields a mixture of phthalic acid (from the carbocyclic ring) and pyridine-3,4-dicarboxylic acid (from the heterocyclic ring). The presence of substituents on 1-methylisoquinoline-6-carboxylic acid would lead to correspondingly substituted cleavage products.

Table 3: Oxidative Transformations of 1-Methylisoquinoline-6-carboxylic Acid
Reaction TypeReagentSite of OxidationMajor ProductReference
N-Oxidationm-CPBARing Nitrogen (N-2)1-Methylisoquinoline-6-carboxylic acid N-oxide thieme-connect.de
Side-Chain OxidationKMnO₄ (controlled)Methyl Group (C-1)Isoquinoline-1,6-dicarboxylic acid libretexts.org
Oxidative CleavageKMnO₄ (hot, conc.)Entire Ring SystemRing-opened dicarboxylic acid derivatives libretexts.orgyoutube.com

Derivatives and Analogues of 1 Methylisoquinoline 6 Carboxylic Acid

Positional Isomers and Their Synthetic Considerations

The strategic placement of functional groups on the isoquinoline (B145761) carboxylic acid scaffold is a key area of research, allowing for the fine-tuning of a molecule's properties. The synthesis of these positional isomers often requires multi-step sequences and careful selection of reagents and reaction conditions.

Amino-Substituted Isoquinoline Carboxylic Acids (e.g., 1-Aminoisoquinoline-6-carboxylic acid)

The introduction of an amino group to the isoquinoline carboxylic acid framework can be achieved through various synthetic routes. One common strategy involves the nitration of an isoquinoline precursor, followed by reduction of the nitro group to an amine. For instance, the synthesis of 1-Aminoisoquinoline-6-carboxylic acid can be approached by first preparing 1-nitroisoquinoline (B170357) via nucleophilic substitution with potassium nitrite. This intermediate is then reduced to 1-aminoisoquinoline (B73089) through catalytic hydrogenation. Subsequent carboxylation at the 6-position would yield the desired product.

Another approach involves the amination of a halogenated isoquinoline derivative. For example, 6-bromoisoquinoline (B29742) can be treated with ammonia (B1221849) in the presence of a copper(II) sulfate (B86663) catalyst under high temperature and pressure to yield 6-aminoisoquinoline. chemicalbook.com This can then be carboxylated to produce the final compound.

The amino group itself is a versatile handle for further functionalization. It can undergo nucleophilic substitution reactions with reagents like alkyl halides and acyl chlorides to generate a diverse array of derivatives.

Halogenated Isoquinoline Carboxylic Acids (e.g., 1-Chloroisoquinoline-6-carboxylic acid)

Halogenated isoquinoline carboxylic acids are valuable intermediates in organic synthesis, often used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The synthesis of these compounds typically involves either direct halogenation of the isoquinoline ring or the conversion of another functional group, such as a hydroxyl or amino group, into a halogen.

For the synthesis of 1-chloroisoquinoline (B32320), a common method is the treatment of isoquinoline-1(2H)-one with a chlorinating agent like phosphoryl chloride (POCl3). thieme-connect.de This reaction proceeds by converting the carbonyl oxygen into a good leaving group, which is then displaced by a chloride ion. To obtain 1-chloroisoquinoline-6-carboxylic acid, one could start with a pre-functionalized isoquinoline ring bearing a carboxylic acid or a precursor group at the 6-position. Alternatively, a Suzuki cross-coupling reaction between a bromo-substituted isoquinoline carboxylate, such as methyl 1-bromoisoquinoline-3-carboxylate, and a suitable boronic acid can be employed to introduce various substituents. rsc.org

The reactivity of the halogen substituent allows for a wide range of subsequent transformations. For example, 1-chloroisoquinoline can participate in palladium-catalyzed cross-coupling reactions with heteroaryl boronic acids and esters. sigmaaldrich.com

Alkoxy-Substituted Isoquinoline Carboxylic Acids (e.g., 1-Methoxyisoquinoline-6-carboxylic acid)

Alkoxy groups are often introduced into the isoquinoline framework to modulate the electronic properties and solubility of the molecule. A common method for synthesizing alkoxy-substituted isoquinolines is through the nucleophilic substitution of a halogenated precursor with an alkoxide. For example, 1-chloroisoquinoline can be reacted with sodium methoxide (B1231860) to yield 1-methoxyisoquinoline.

The synthesis of 1-methoxyisoquinoline-6-carboxylic acid can be approached by utilizing a starting material that already contains the carboxylic acid moiety or a group that can be readily converted to it. A fragment-based drug design approach has led to the synthesis of complex molecules like 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, highlighting the importance of alkoxy-substituted isoquinoline carboxamides in medicinal chemistry. nih.gov

Structural Modifications of the Isoquinoline Ring System

Modifying the core isoquinoline ring system through reduction or fusion with other heterocyclic rings opens up new avenues for creating structurally diverse and biologically relevant molecules.

Tetrahydroisoquinoline Carboxylic Acid Derivatives

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained analogue of the amino acid phenylalanine and serves as a crucial structural element in many biologically active compounds. rsc.org The synthesis of Tic derivatives often employs classic named reactions such as the Pictet-Spengler and Bischler-Napieralski reactions. rsc.orgpharmaguideline.com

The Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring. pharmaguideline.comiisc.ac.in This method has been widely used to prepare various Tic derivatives. iisc.ac.in The Bischler-Napieralski reaction, on the other hand, involves the cyclodehydration of an N-acyl-β-phenylethylamine using a Lewis acid, followed by reduction of the resulting 3,4-dihydroisoquinoline (B110456) to the tetrahydroisoquinoline. pharmaguideline.comiisc.ac.in

More recent synthetic approaches to Tic derivatives include enyne metathesis and Diels-Alder reactions, which allow for the creation of highly functionalized and complex structures. rsc.orgiisc.ac.in Solid-phase synthesis techniques have also been developed for the preparation of amino-substituted tetrahydroisoquinoline-carboxylic acids, enabling the generation of compound libraries for screening purposes. google.com

Fused Heterocyclic Systems Containing the Isoquinoline Core (e.g., Pyrazino[2,3-c]isoquinolinecarboxylic acids)

Fusing the isoquinoline core with other heterocyclic rings, such as pyrazine, can lead to novel chemical entities with unique three-dimensional shapes and biological activities. The synthesis of pyrazino[2,3-c]isoquinoline derivatives often involves the condensation of a diamine with a dicarbonyl compound or a related synthon.

Synthesis of Novel Heterocyclic Adducts and Conjugates

The reactivity of the 1-methylisoquinoline (B155361) core lends itself to the synthesis of a variety of heterocyclic adducts. A notable approach involves the reaction of 1-methylisoquinoline with hydrazonoyl halides. researchgate.net This reaction, when conducted in ethanol (B145695) under microwave irradiation in the presence of chitosan, yields triazoloisoquinolines. researchgate.net These products can be further functionalized. For instance, reaction with dimethylformamide-dimethylacetal (DMF-DMA) leads to the formation of enaminones, which are versatile intermediates. researchgate.net These enaminones can then react further with hydrazonoyl halides to produce pyrazolyl triazoloisoquinoline derivatives. researchgate.net

Another synthetic route to novel heterocyclic adducts begins with the reaction of 1-methylisoquinoline with arylisothiocyanates to form a thioanilide intermediate. researchgate.net This intermediate can subsequently undergo reactions with hydrazonoyl halides to generate thiadiazolyl isoquinoline derivatives. researchgate.net These synthetic strategies highlight the utility of the 1-methylisoquinoline scaffold in building complex, fused heterocyclic systems. researchgate.net

The following table summarizes the synthesis of various heterocyclic derivatives starting from 1-methylisoquinoline.

Starting MaterialReagent(s)Product TypeRef
1-MethylisoquinolineHydrazonoyl halides, Chitosan, Ethanol (Microwave)Triazoloisoquinoline researchgate.net
TriazoloisoquinolineDimethylformamide-dimethylacetal (DMF-DMA)Enaminone researchgate.net
EnaminoneHydrazonoyl halidesPyrazolyl triazoloisoquinoline researchgate.net
1-MethylisoquinolineArylisothiocyanateThioanilide researchgate.net
ThioanilideHydrazonoyl halidesThiadiazolyl isoquinoline researchgate.net

Structure-Reactivity and Structure-Property Relationships in Analogues

The study of structure-reactivity and structure-property relationships in analogues of 1-methylisoquinoline-6-carboxylic acid is crucial for designing new molecules with desired characteristics. A key area of investigation is the modification of the carboxylic acid group, which can significantly impact the physicochemical properties of the molecule. nih.govnih.gov The replacement of a carboxylic acid with a bioisostere is a common strategy in medicinal chemistry to improve properties like membrane permeability and metabolic stability. nih.govnih.gov

The properties of the carboxylic acid moiety, such as its ability to impart high water solubility, can also be liabilities, potentially leading to poor permeability across biological membranes and rapid metabolism. nih.gov By replacing the carboxylic acid group with various isosteres, it is possible to modulate properties such as acidity (pKa), lipophilicity (logD), and the fraction of the unbound drug in plasma (fu). nih.gov

A systematic study on phenylpropionic acid derivatives provides a useful framework for understanding these relationships. nih.govnih.gov The replacement of the carboxylic acid with a range of surrogates leads to a wide variation in physicochemical properties. nih.gov For example, pKa values can span approximately 10 units, with most isosteres being less acidic than the parent carboxylic acid. nih.gov

The table below, adapted from studies on carboxylic acid isosteres, illustrates the potential impact of replacing the carboxylic acid group on key physicochemical properties. nih.gov While this data is for a different parent molecule, the trends are informative for designing analogues of 1-methylisoquinoline-6-carboxylic acid.

Isostere replacing -COOHpKalogD at pH 7.4
Carboxylic Acid4.7-1.5
Tetrazole4.7-0.9
Hydroxamic Acid9.20.8
Acyl sulfonamide4.3-0.1
Sulfonamide10.11.1

Data is illustrative and based on general findings for carboxylic acid isosteres. nih.gov

These structure-property relationships demonstrate that even subtle changes to the molecular structure, such as the modification of the carboxylic acid group, can have a profound impact on the molecule's behavior. nih.govnih.gov This understanding is fundamental for the rational design of new analogues of 1-methylisoquinoline-6-carboxylic acid with tailored reactivity and properties. researchgate.net

Advanced Analytical Characterization of 1 Methylisoquinoline 6 Carboxylic Acid and Its Derivatives

Sophisticated Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique and complementary information, allowing for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

¹H NMR Spectroscopy : This technique identifies the chemical environment of hydrogen atoms (protons) within the molecule. For 1-Methylisoquinoline-6-carboxylic acid, the ¹H NMR spectrum would display distinct signals for the methyl group protons, the aromatic protons on the isoquinoline (B145761) ring, and the acidic proton of the carboxylic acid group. The acidic proton is typically observed as a broad singlet at a significantly downfield chemical shift (often in the 10-12 ppm region), which disappears upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.org The protons on the aromatic ring will appear as multiplets in the aromatic region (typically 7-9 ppm), with their specific shifts and coupling patterns determined by their position on the isoquinoline core. The methyl group protons would appear as a sharp singlet in the upfield region (around 2.5-3.0 ppm). chemicalbook.com

¹³C NMR Spectroscopy : This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in 1-Methylisoquinoline-6-carboxylic acid will produce a distinct signal. The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 165-180 ppm range. libretexts.orgoregonstate.edu The sp²-hybridized carbons of the isoquinoline ring will resonate in the aromatic region (approximately 120-155 ppm), while the methyl carbon will appear at a much higher field (upfield). oregonstate.educhemicalbook.com

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings within the same spin system, helping to trace the arrangement of protons on the aromatic ring. HSQC correlates directly bonded carbon-hydrogen pairs, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These 2D experiments are crucial for the unambiguous assignment of all ¹H and ¹³C signals, especially for complex aromatic systems. nih.gov

Solid-State NMR : While less common than solution-state NMR, solid-state NMR can provide valuable information about the compound's structure, conformation, and intermolecular interactions in its crystalline or amorphous solid form.

Representative NMR Data for 1-Methylisoquinoline-6-carboxylic acid Note: The following data are representative and based on the analysis of related isoquinoline and carboxylic acid structures. libretexts.orgchemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR ¹³C NMR
Assignment Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
-COOH~12.0 (broad s)C=O~168
Aromatic-H7.5 - 8.5 (m)Aromatic-C120 - 155
-CH₃~2.9 (s)-CH₃~22

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirm its elemental composition, and gain structural information through fragmentation analysis. nih.gov

Molecular Identity : High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass analyzer, can determine the molecular mass of 1-Methylisoquinoline-6-carboxylic acid with extremely high accuracy (to within a few parts per million). This allows for the unambiguous determination of its molecular formula (C₁₁H₉NO₂).

Fragmentation Analysis : In tandem mass spectrometry (MS/MS), the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. This provides a "fingerprint" of the molecule's structure. For 1-Methylisoquinoline-6-carboxylic acid, characteristic fragmentation would involve the loss of specific neutral molecules or radicals. The most prominent fragmentation pathway for carboxylic acids is often the loss of the carboxyl group or related fragments. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net LC-MS is essential for analyzing complex mixtures, allowing for the separation of the target compound from its derivatives or impurities before mass analysis. nih.gov For carboxylic acids, derivatization is sometimes employed to improve chromatographic retention and ionization efficiency. nih.govnih.gov

Expected Mass Spectrometry Fragments for 1-Methylisoquinoline-6-carboxylic acid (Molecular Weight: 187.19 g/mol)

Fragment Ion Proposed Structure Mass Loss (Da)
[M-H₂O]⁺Loss of water18
[M-COOH]⁺Loss of the carboxylic acid group45
[M-CH₃]⁺Loss of the methyl group15

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. spectroscopyonline.com

For 1-Methylisoquinoline-6-carboxylic acid, the IR spectrum would show characteristic absorption bands confirming the presence of the carboxylic acid and the substituted aromatic ring.

O-H Stretch : A very broad and strong absorption band between 2500 and 3300 cm⁻¹ is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com

C=O Stretch : A sharp, intense absorption between 1680 and 1730 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. spectroscopyonline.comorgchemboulder.com Conjugation with the aromatic ring typically shifts this peak to a lower wavenumber. spectroscopyonline.com

C-O Stretch : The stretching of the carbon-oxygen single bond in the carboxylic acid appears in the 1210-1320 cm⁻¹ region. libretexts.org

Aromatic Stretches : C-H stretching vibrations from the aromatic ring are observed around 3000-3100 cm⁻¹, while C=C and C=N bond stretching vibrations within the isoquinoline ring appear in the 1450-1600 cm⁻¹ region. chemicalbook.com

Characteristic IR Absorption Bands for 1-Methylisoquinoline-6-carboxylic acid

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
CarbonylC=O Stretch1680 - 1730Strong, Sharp
Carboxylic AcidC-O Stretch1210 - 1320Medium
Aromatic RingC-H Stretch3000 - 3100Medium
Aromatic RingC=C / C=N Stretch1450 - 1600Medium-Weak

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The isoquinoline ring system is an aromatic chromophore that exhibits characteristic absorption bands in the UV region.

The UV-Vis spectrum of 1-Methylisoquinoline-6-carboxylic acid is expected to show complex absorption patterns due to π → π* transitions within the conjugated isoquinoline ring system. The carboxylic acid group itself has a weak n → π* transition, but its main effect is as a substituent on the primary aromatic chromophore. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. While carboxylic acids without additional conjugation absorb at wavelengths too low to be useful (around 210 nm), the extensive conjugation in the isoquinoline ring makes UV-Vis a valuable characterization tool. libretexts.orglibretexts.org

Advanced Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the quantification of the target compound.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds and for their quantification. rsc.org

Purity Assessment : A reversed-phase HPLC method is typically developed for compounds like 1-Methylisoquinoline-6-carboxylic acid. The compound is dissolved in a suitable solvent and injected onto a column, often a C18 stationary phase. A mobile phase, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic aqueous buffer, is used to elute the compound. nih.gov Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by a UV-Vis detector set to a wavelength where the compound strongly absorbs. bldpharm.com

Quantification : For quantification, a calibration curve is constructed by analyzing a series of standard solutions of the pure compound at known concentrations. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its exact concentration. This method is crucial for ensuring consistency and quality in research and production settings. Advanced detectors, such as a Diode Array Detector (DAD) or mass spectrometer (in LC-MS), can enhance the specificity and sensitivity of the analysis. nih.gov

Computational Chemistry Studies on 1 Methylisoquinoline 6 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 1-Methylisoquinoline-6-carboxylic acid. researchgate.netrsc.org These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity, stability, and spectroscopic properties.

The electronic structure of the isoquinoline (B145761) core, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is characterized by a delocalized π-electron system. researchgate.net The introduction of a methyl group at the 1-position and a carboxylic acid group at the 6-position significantly influences this electronic landscape. The methyl group, being an electron-donating group, can increase the electron density in the heterocyclic ring, while the carboxylic acid group, an electron-withdrawing group, has the opposite effect on the benzene ring.

Molecular orbital analysis, a key component of these calculations, reveals the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For quinoline (B57606) derivatives, this gap has been shown to be influenced by the nature and position of substituents. nih.gov For instance, a change in the position of a methyl group on a quinoline derivative can alter the bandgap. nih.gov

The analysis of molecular orbitals also helps in understanding intramolecular charge transfer (ICT) processes, which are crucial for the photophysical properties of the molecule. rsc.org The distribution of HOMO and LUMO across the molecular framework can indicate the direction of charge transfer upon electronic excitation. In related quinoline derivatives, the HOMO is often localized on one part of the molecule, while the LUMO is on another, facilitating ICT. mdpi.com

Table 1: Representative Quantum Chemical Calculation Parameters for Isoquinoline Derivatives

ParameterTypical Value/ObservationSignificance
HOMO-LUMO GapVaries with substitution (e.g., 2.50-2.75 eV for some quinoline derivatives nih.gov)Indicates chemical reactivity and electronic excitation energy.
Dipole MomentInfluenced by substituent positions (e.g., 2.004 D for isoquinoline researchgate.net)Reflects the overall polarity of the molecule and intermolecular interactions.
Electron DensityModulated by electron-donating/withdrawing groupsDetermines sites of electrophilic and nucleophilic attack.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective of 1-Methylisoquinoline-6-carboxylic acid, capturing its motion and conformational flexibility over time. These simulations are particularly valuable for understanding how the molecule behaves in different environments, such as in a solvent or when interacting with a biological macromolecule. researchgate.netrsc.org

The conformational landscape of 1-Methylisoquinoline-6-carboxylic acid is primarily defined by the orientation of the carboxylic acid group relative to the isoquinoline ring. Rotation around the single bond connecting the carboxylic acid group to the ring can lead to different conformers. While the isoquinoline ring system is largely planar and rigid, the carboxylic acid group has rotational freedom. researchgate.net Studies on similar carboxylic acids have shown that the syn and anti conformations of the carboxyl group can have different energetic stabilities, with the syn form often being more stable due to intramolecular hydrogen bonding. nih.gov

Table 2: Key Aspects Investigated by Molecular Dynamics Simulations

AspectInformation GainedRelevance to 1-Methylisoquinoline-6-carboxylic acid
Conformational SamplingIdentification of low-energy conformers and rotational barriers.Understanding the preferred shape of the molecule in solution.
Solvation ShellCharacterization of water molecule arrangement around the solute.Insights into solubility and the role of solvent in molecular interactions.
Ligand-Protein StabilityAssessment of the stability of binding poses over time.Predicting the durability of potential interactions with biological targets.
Radius of Gyration (Rg)A measure of the molecule's compactness.Changes in Rg can indicate conformational changes upon binding or in different solvents. researchgate.net

In Silico Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods can predict various spectroscopic parameters for 1-Methylisoquinoline-6-carboxylic acid, which can aid in its experimental characterization. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using quantum mechanical methods. nih.govnmrdb.org These predictions can be compared with experimental spectra to confirm the molecular structure. The accuracy of these predictions depends on the level of theory and the inclusion of environmental effects, such as the solvent. nih.gov

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. researchgate.net These calculations help in assigning the observed spectral bands to specific molecular vibrations, providing a detailed picture of the molecule's vibrational modes.

Beyond spectroscopy, computational chemistry can be employed to explore potential synthetic and degradation reaction pathways. nih.govacs.org By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction mechanisms. For the synthesis of isoquinoline derivatives, computational studies can help in understanding the regioselectivity of reactions and optimizing reaction conditions. nih.gov Similarly, the degradation pathways of the molecule in different environments can be investigated, which is important for assessing its environmental fate and stability.

Table 3: Predictable Spectroscopic and Reaction Parameters

ParameterComputational MethodApplication
¹H and ¹³C NMR Chemical ShiftsDFT, Machine Learning Models nih.govnmrdb.orgStructure elucidation and confirmation.
Vibrational Frequencies (IR/Raman)DFT researchgate.netAssignment of experimental spectra and characterization of functional groups.
Reaction Enthalpies and Activation EnergiesDFT, Ab initio methodsPrediction of reaction feasibility, mechanisms, and product distribution. nih.gov
UV-Vis Absorption MaximaTime-Dependent DFT (TD-DFT) nih.govUnderstanding electronic transitions and optical properties.

Ligand-Protein Interaction Modeling and Docking Studies for Isoquinoline Scaffolds

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule to a protein target. nih.govnih.gov For 1-Methylisoquinoline-6-carboxylic acid, docking studies can provide valuable insights into its potential as a ligand for various proteins, particularly those implicated in disease pathways. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds. researchgate.netmdpi.com

Docking simulations involve placing the 3D structure of 1-Methylisoquinoline-6-carboxylic acid into the binding site of a target protein and evaluating the goodness of fit using a scoring function. researchgate.net The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. nih.gov These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net

For example, the carboxylic acid group of the molecule is a potential hydrogen bond donor and acceptor, and the isoquinoline ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues in the protein's binding pocket. The methyl group can also contribute to hydrophobic interactions. Docking studies on related quinoline and isoquinoline derivatives have successfully predicted their binding modes to various protein targets, including protein kinases and DNA topoisomerase. nih.govmdpi.com

The results from docking studies can guide the design of new analogs of 1-Methylisoquinoline-6-carboxylic acid with improved binding affinity and selectivity. By understanding the structure-activity relationship (SAR) at a molecular level, medicinal chemists can make targeted modifications to the molecule to enhance its therapeutic potential. nih.gov

Table 4: Common Protein Targets for Isoquinoline and Quinoline Scaffolds in Docking Studies

Protein Target ClassExampleRelevance
Protein KinasesCasein Kinase 2 (CK2) nih.govImplicated in cancer and other diseases.
DNA TopoisomerasesTopoisomerase II mdpi.comTargets for anticancer agents.
P-glycoproteinABCB1 nih.govInvolved in multidrug resistance in cancer.
Viral EnzymesHepatitis B Virus (HBV) replication associated proteins nih.govAntiviral drug targets.

Applications in Medicinal Chemistry Research and Synthetic Biology

Role of 1-Methylisoquinoline-6-carboxylic Acid as a Versatile Synthetic Building Block

1-Methylisoquinoline-6-carboxylic acid serves as a highly adaptable building block in organic synthesis. The carboxylic acid group is particularly significant, as it is one of the most utilized functional groups for creating diverse compound libraries, primarily through the reliable formation of amide bonds. enamine.net This functionality allows for the straightforward linkage of the isoquinoline (B145761) core to other molecular fragments, enabling the construction of complex molecules.

Carboxylic acids are well-established for their ability to direct the formation of nanostructures and can participate in various chemical transformations, making them indispensable in the synthesis of new materials and pharmaceutical compounds. enamine.netresearchgate.net The presence of the carboxylic acid on the isoquinoline scaffold provides a reactive site for modifications, allowing chemists to introduce a wide array of functional groups and build larger, more complex molecular frameworks. enamine.net Its availability from suppliers confirms its status as a readily accessible starting material for research and development. bldpharm.com The combination of the planar isoquinoline ring system with the reactive carboxylic acid and methyl groups offers multiple points for chemical diversification, making it a valuable precursor for creating novel chemical entities.

Design and Discovery of Isoquinoline-Based Ligands for Molecular Targets

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. rsc.orgnih.govresearchgate.net This characteristic makes 1-Methylisoquinoline-6-carboxylic acid an excellent starting point for designing ligands aimed at specific proteins or enzymes. The design process often involves modifying the core structure to optimize binding affinity and selectivity for a given molecular target. researchoutreach.orgrsc.org

The development of novel isoquinoline-based drugs relies heavily on rational design strategies, which are broadly categorized into structure-based and ligand-based approaches. nih.gov

Structure-Based Drug Design (SBDD): This method utilizes the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR. nih.govnih.gov By understanding the shape and properties of the target's binding site, chemists can design or modify isoquinoline ligands, like derivatives of 1-Methylisoquinoline-6-carboxylic acid, to fit perfectly and form key interactions, enhancing potency and selectivity. nih.gov

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are employed. nih.gov This approach uses the knowledge of existing molecules that bind to the target. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling analyze a series of known active compounds to build a predictive model. mdpi.comnih.gov This model then guides the design of new isoquinoline derivatives with potentially improved activity by identifying the key structural features required for binding. mdpi.comnih.gov For example, a 3D-QSAR model can generate contour maps that highlight regions where steric bulk or specific electrostatic properties are favorable for biological activity, guiding the modification of the isoquinoline scaffold. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, as they correlate the chemical structure of a molecule with its biological activity. nih.govresearchgate.net By systematically synthesizing and testing analogs of a lead compound, researchers can determine which functional groups and structural features are crucial for its therapeutic effect. nih.govgeorgiasouthern.edu

For isoquinoline derivatives, SAR studies might involve:

Introducing different substituents at various positions on the isoquinoline ring to probe interactions with the biological target.

Modifying the carboxylic acid group to an ester or amide to see how this affects binding or cell permeability.

Altering the methyl group at the C-1 position to understand its role in the compound's activity.

These studies provide critical insights that guide the optimization of lead compounds into potent and selective drug candidates. nih.govnih.gov For instance, an SAR study on isoquinolinone-type anticancer agents revealed that a 3-biphenyl-N-methylisoquinolin-1-one derivative showed the most potent activity against several human cancer cell lines, highlighting the importance of the substituent at the C-3 position. nih.gov

Modification General Effect on Activity Example from Research
Substitution at C-3 Can significantly enhance anticancer activity.A 3-biphenyl group on an isoquinolin-1-one core led to the most potent compound in a series. nih.gov
Substitution at C-4 and C-6 Merging fragments substituted at these positions resulted in a compound with mid-nanomolar inhibition of a target kinase. researchoutreach.org
Substitution at C-5 and C-7 Merging fragments with substituents at these positions generated a highly potent kinase inhibitor. researchoutreach.org
O-substitution Found to be essential for the antifungal activity of coumarin (B35378) derivatives, a principle applicable to other heterocyclic scaffolds. mdpi.com

Utility in the Total Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The synthesis of complex molecules, such as natural products and active pharmaceutical ingredients (APIs), is a significant measure of the utility of a chemical building block. organicchemistrydata.orgnih.gov The isoquinoline core is a common motif in a vast array of natural alkaloids, many of which possess potent biological activities. nih.govrsc.org

1-Methylisoquinoline-6-carboxylic acid and related structures serve as key intermediates in constructing these complex targets. researchgate.net For example, tetrahydroisoquinoline-1-carboxylic acids are crucial building blocks for synthesizing certain natural products and pharmaceuticals. mdpi.comacs.org Synthetic strategies often leverage the existing heterocyclic framework and its functional groups to build complexity efficiently. Modern synthetic methods, such as C-H bond functionalization, provide powerful tools for elaborating on heterocyclic cores like isoquinoline, enabling novel approaches to natural product synthesis. nih.gov The strategic use of such building blocks simplifies the retrosynthetic analysis and provides a more direct route to the target molecule. nih.govnih.gov

Exploration of Prodrug Strategies Utilizing Carboxylic Acid Functionality in Isoquinolines

A significant challenge in drug development is optimizing a molecule's pharmacokinetic properties, such as solubility, stability, and absorption. numberanalytics.comnih.gov Prodrugs are inactive or less active derivatives of a drug that are converted into the active form within the body. mdpi.com The carboxylic acid group is an ideal functional handle for creating prodrugs. numberanalytics.com

For an isoquinoline-based drug candidate containing a carboxylic acid, such as one derived from 1-Methylisoquinoline-6-carboxylic acid, several prodrug strategies can be employed:

Esterification: Converting the carboxylic acid to an ester can mask its polarity, potentially improving its ability to cross cell membranes. mdpi.com These esters are often designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active carboxylic acid-containing drug.

Amide Formation: Creating amide prodrugs can also modify the drug's properties.

Improving Solubility: The carboxylic acid can be linked to highly soluble moieties like phosphates or amino acids to enhance the drug's water solubility for intravenous formulations. mdpi.com

This approach allows medicinal chemists to overcome formulation and delivery challenges without altering the core pharmacophore responsible for the drug's therapeutic effect. nih.govmdpi.com An alternative to prodrugs is the use of bioisosteres, which are functional groups that mimic the carboxylic acid's interactions while offering improved metabolic stability or cellular uptake. nih.gov

Diversely Functionalized Isoquinolines as Privileged Scaffolds in Drug Discovery Research

The concept of "privileged scaffolds" is central to modern drug discovery. nih.gov These are molecular frameworks, like the isoquinoline core, that are recognized by multiple biological targets, making them rich sources for developing new drugs against a wide range of diseases. rsc.orgresearchgate.net Isoquinoline-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net

The value of 1-Methylisoquinoline-6-carboxylic acid lies in its embodiment of this privileged scaffold, pre-functionalized for easy diversification. rsc.org Chemists can leverage the methyl group, the carboxylic acid, and the aromatic ring system to generate large libraries of diverse molecules. researchgate.net This diversity increases the probability of discovering novel compounds with desired therapeutic properties, solidifying the role of functionalized isoquinolines as an essential tool for medicinal chemists seeking new bioactive agents. nih.govresearchsolutions.com

Biochemical Pathway Involvement and Mechanistic Biological Research

Investigation of Interactions with Enzyme Systems (in vitro studies)

There is currently no specific in vitro research available detailing the interactions of 1-Methylisoquinoline-6-carboxylic acid with enzyme systems. However, the isoquinoline (B145761) scaffold is a common motif in many enzyme inhibitors. For instance, various isoquinoline alkaloids have been shown to interact with a range of enzymes, including acetylcholinesterase, topoisomerases, and various kinases. The presence of the carboxylic acid group at the 6-position and the methyl group at the 1-position would significantly influence its binding affinity and selectivity for different enzyme pockets compared to other studied isoquinolines. Further research is required to determine which enzymes, if any, are modulated by this specific compound.

Role of Carboxylic Acids in Metabolite Signaling and Transcriptomic Responses in Biological Systems

Carboxylic acids are known to play crucial roles as signaling molecules and can induce significant transcriptomic responses in biological systems. nih.govnih.govoup.comoup.comresearchgate.net For example, studies in the plant Arabidopsis thaliana have shown that dicarboxylic acids like citrate (B86180) can act as signaling molecules, affecting the expression of genes involved in stress responses, photosynthesis, and cell wall metabolism. nih.govnih.govoup.comoup.comresearchgate.net This signaling is often dependent on the specific structure of the carboxylic acid.

While there is no direct evidence for 1-Methylisoquinoline-6-carboxylic acid, it is plausible that, as a carboxylic acid-containing heterocyclic molecule, it could participate in cellular signaling. The isoquinoline ring system might confer specificity for certain cellular targets, and the carboxylic acid moiety could be crucial for its activity as a signaling molecule, potentially by interacting with specific receptors or sensors within the cell. However, without dedicated transcriptomic or metabolomic studies, its role in this area remains purely speculative.

Studies on Microbial Transformations and Biocatalytic Synthesis of Related Carboxylic Acids

The microbial transformation of isoquinoline alkaloids is a known phenomenon, with microorganisms capable of performing various modifications such as hydroxylation, demethylation, and N-oxidation. nih.gov For instance, some simple isoquinoline alkaloids can be metabolized by microorganisms to produce various derivatives. nih.gov Additionally, research has been conducted on the microbial degradation of quinoline (B57606) carboxylic acids, which share structural similarities with isoquinoline carboxylic acids. researchgate.netnih.gov

The biocatalytic synthesis of isoquinoline alkaloids is also an area of active research, utilizing enzymes to create complex structures from simpler precursors. rsc.org While no studies have specifically addressed the microbial transformation or biocatalytic synthesis of 1-Methylisoquinoline-6-carboxylic acid, the existing literature suggests that microorganisms could potentially modify this compound. Such transformations could involve hydroxylation of the isoquinoline ring, modification of the methyl group, or reactions involving the carboxylic acid group.

Exploration of Potential Biosynthetic Pathways and Metabolic Fates (if applicable)

The general biosynthetic pathway of isoquinoline alkaloids in plants typically originates from the amino acid tyrosine. nih.gov Through a series of enzymatic steps, tyrosine is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which then condense to form the core isoquinoline skeleton. Subsequent modifications, such as methylation and hydroxylation, lead to the vast diversity of isoquinoline alkaloids observed in nature.

The biosynthetic origin of 1-Methylisoquinoline-6-carboxylic acid has not been elucidated. It is possible that it is a downstream metabolite of a more common isoquinoline alkaloid, formed through a series of oxidation and methylation reactions. In mammals, studies on related tetrahydroisoquinoline-1-carboxylic acids derived from dopamine have shown that they can undergo O-methylation. nih.gov This suggests that if 1-Methylisoquinoline-6-carboxylic acid were present in a mammalian system, it could potentially be a substrate for methyltransferase enzymes. The metabolic fate of this compound is also unknown. It could potentially be conjugated and excreted, or it might undergo further biotransformation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methylisoquinoline-6-carboxylic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of isoquinoline derivatives typically involves cyclization strategies such as the Pomeranz-Fritsch reaction, which condenses benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions . For 1-methylisoquinoline-6-carboxylic acid, multi-step protocols are required, with careful control of temperature (e.g., 60–100°C for cyclization) and solvent selection (e.g., acetic acid or DMF). Yield optimization may involve iterative adjustments of stoichiometry and reaction time. Advanced techniques like continuous flow reactors can enhance scalability and purity by minimizing side reactions . Characterization via NMR (¹H/¹³C) and HPLC (>95% purity) is critical for validating structural integrity.

Q. How can researchers characterize the electronic and steric effects of substituents on the isoquinoline scaffold?

  • Methodological Answer : Substituent effects are analyzed using computational tools (e.g., DFT calculations) to predict electron density distribution and steric hindrance. Experimentally, Hammett constants (σ values) correlate substituent electronic properties with reactivity in electrophilic substitution reactions . For example, the methyl group at the 1-position may exhibit electron-donating effects (+I), altering the reactivity of the carboxylic acid at the 6-position. Spectroscopic techniques like FT-IR and UV-Vis can validate these effects by tracking shifts in carbonyl stretching frequencies or absorption maxima .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the biological activity of 1-methylisoquinoline-6-carboxylic acid analogs?

  • Methodological Answer : Contradictions in biological activity (e.g., varying IC₅₀ values across assays) often stem from differences in assay conditions (e.g., pH, solvent composition) or target specificity. Systematic validation includes:

  • Replicating assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition studies).
  • Profiling off-target interactions using proteome-wide screening (e.g., affinity chromatography coupled with mass spectrometry).
  • Adjusting cellular permeability via prodrug strategies (e.g., esterification of the carboxylic acid group) to address false negatives in cell-based assays .
    • For example, discrepancies in antimicrobial activity may arise from bacterial strain-specific efflux pumps, which can be mitigated by co-administering efflux inhibitors like PAβN .

Q. How can structure-activity relationship (SAR) studies inform the design of 1-methylisoquinoline-6-carboxylic acid derivatives with enhanced target selectivity?

  • Methodological Answer : SAR studies focus on modifying substituents to balance potency and selectivity. Key steps include:

  • Core Scaffold Modifications : Introducing electron-withdrawing groups (e.g., nitro, halogen) at the 3-position to enhance binding to hydrophobic enzyme pockets.
  • Side-Chain Optimization : Replacing the methyl group with bulkier substituents (e.g., isopropyl) to reduce off-target interactions.
  • Bioisosteric Replacement : Substituting the carboxylic acid with tetrazole or phosphonate groups to improve metabolic stability while retaining hydrogen-bonding capacity .
    • High-resolution crystallography (e.g., X-ray co-crystallization with target enzymes) can validate binding modes and guide iterative design .

Methodological Recommendations

  • Handling Contradictions : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity .
  • Safety Protocols : Follow CLP regulations for handling quinoline derivatives, including PPE (gloves, goggles) and fume hood use due to potential skin/eye irritation .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) and biological assay parameters (e.g., cell passage number) in detail .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.